molecular formula C10H11NOS B8476489 4-(3-Hydroxypropylthio)benzonitrile

4-(3-Hydroxypropylthio)benzonitrile

Cat. No.: B8476489
M. Wt: 193.27 g/mol
InChI Key: IXJFFIMLIGSRBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Hydroxypropylthio)benzonitrile is a benzonitrile derivative featuring a thioether linkage (-S-) and a terminal hydroxyl group on the propyl chain.

Properties

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

4-(3-hydroxypropylsulfanyl)benzonitrile

InChI

InChI=1S/C10H11NOS/c11-8-9-2-4-10(5-3-9)13-7-1-6-12/h2-5,12H,1,6-7H2

InChI Key

IXJFFIMLIGSRBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)SCCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 4-(3-Hydroxypropylthio)benzonitrile with related benzonitrile derivatives:

Compound Name Substituent Position Functional Groups Key Structural Features
This compound Para (4-position) Nitrile, thioether, hydroxyl Thioether linkage, terminal -OH
4-(Trans-4-propylcyclohexyl)benzonitrile Para (4-position) Nitrile, cyclohexyl, propyl Bulky cyclohexyl group, hydrophobic
3-Nitro-4-(propylamino)benzonitrile Meta (3-position) Nitrile, nitro, propylamino Electron-withdrawing NO₂, amino group

Key Observations :

  • Thioether vs. Cyclohexyl Groups : The thioether in this compound introduces flexibility and moderate polarity, whereas the cyclohexyl group in 4-(Trans-4-propylcyclohexyl)benzonitrile contributes to hydrophobicity and rigidity, likely influencing liquid crystalline behavior .
  • Hydroxyl vs.
Physicochemical Properties
Property This compound (Predicted) 4-(Trans-4-propylcyclohexyl)benzonitrile 3-Nitro-4-(propylamino)benzonitrile
Solubility in Polar Solvents High (due to -OH and -S-) Low (hydrophobic cyclohexyl) Moderate (nitro group reduces H-bonding)
Melting Point ~100–120°C (estimated) Not reported 89% yield after recrystallization
Reactivity Susceptible to oxidation at sulfur Stable under standard conditions Reductive amination potential

Notes:

  • The hydroxyl group in this compound may increase susceptibility to degradation under acidic or oxidative conditions compared to the cyclohexyl analog .
  • The nitro group in 3-Nitro-4-(propylamino)benzonitrile facilitates reduction to amines, a common pathway in pharmaceutical intermediate synthesis .

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